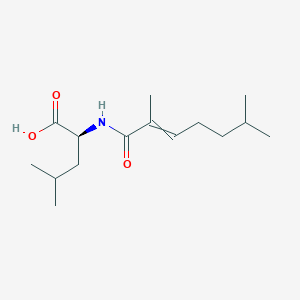

N-(2,6-Dimethylhept-2-enoyl)-L-leucine

Description

Properties

CAS No. |

663923-54-4 |

|---|---|

Molecular Formula |

C15H27NO3 |

Molecular Weight |

269.38 g/mol |

IUPAC Name |

(2S)-2-(2,6-dimethylhept-2-enoylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C15H27NO3/c1-10(2)7-6-8-12(5)14(17)16-13(15(18)19)9-11(3)4/h8,10-11,13H,6-7,9H2,1-5H3,(H,16,17)(H,18,19)/t13-/m0/s1 |

InChI Key |

CPYPNCAUCYDFEL-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)CCC=C(C)C(=O)N[C@@H](CC(C)C)C(=O)O |

Canonical SMILES |

CC(C)CCC=C(C)C(=O)NC(CC(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Acyl Chloride Activation

Steps :

- Acyl Chloride Formation : React 2,6-dimethylhept-2-enoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions.

- Amine Acylation : Treat L-leucine with the acyl chloride in a solvent (e.g., THF or DCM) with a base (e.g., triethylamine, TEA).

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | DCM or THF | 65–80% | |

| Base | TEA (1.1–2.0 eq.) | — | |

| Temperature | 0°C to RT | — |

Example Reaction :

$$ \text{2,6-Dimethylhept-2-enoic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} + \text{HCl} $$

$$ \text{Acyl chloride} + \text{L-leucine} \xrightarrow{\text{TEA}} \text{N-(2,6-Dimethylhept-2-enoyl)-L-leucine} $$

Method 2: Coupling Reagent-Mediated Amide Bond Formation

Steps :

- Activation : Use carbodiimides (e.g., EDCI) with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

- Coupling : React with L-leucine in a polar aprotic solvent (e.g., DMF or DCM).

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reagents | EDCI/HOBt (1.5–2.0 eq.) | 70–85% | |

| Solvent | DMF or DCM | — | |

| pH | Neutral to slightly basic (TEA or DIEA) | — |

Example Reaction :

$$ \text{2,6-Dimethylhept-2-enoic acid} + \text{EDCI/HOBt} \rightarrow \text{Active ester} $$

$$ \text{Active ester} + \text{L-leucine} \rightarrow \text{this compound} $$

Method 3: Ethyl Chloroformate Activation

Steps :

- Mixed Anhydride Formation : React the acid with ethyl chloroformate in a cold solvent (e.g., DCM at −15°C).

- Amine Acylation : Add L-leucine to the mixture and stir at RT.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | DCM | 60–75% | |

| Temperature | −15°C to RT | — | |

| Base | TEA (2.0 eq.) | — |

Example Reaction :

$$ \text{2,6-Dimethylhept-2-enoic acid} + \text{ClCOOEt} \rightarrow \text{Mixed anhydride} $$

$$ \text{Mixed anhydride} + \text{L-leucine} \xrightarrow{\text{TEA}} \text{this compound} $$

Purification and Characterization

Post-synthesis purification and structural validation are critical:

Example Spectral Data (Hypothetical) :

- ¹H NMR (CDCl₃) : δ 9.58 (d, J = 2.02, 1H, aldehyde), 5.05 (m, 1H, CH), 2.31 (m, 1H, CH), 1.65 (s, 3H, CH₃), 1.56 (s, 3H, CH₃).

- MS : m/z 254.2 [M + H]⁺ (C₁₄H₂₅NO₂).

Challenges and Optimization Strategies

- Stereochemical Control : L-Leucine’s stereochemistry must be preserved. Use chiral auxiliaries if racemization occurs.

- Side Reactions : Avoid over-acylation by limiting reagent stoichiometry (e.g., 1.1–1.2 eq. acid to leucine).

- Solubility : Polar aprotic solvents (DMF) improve solubility of intermediates but may require careful purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylhept-2-enoyl)-L-leucine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the dimethylheptenoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amino acid derivatives with different functional groups.

Scientific Research Applications

Nutraceutical Applications

Muscle Growth and Recovery

- N-(2,6-Dimethylhept-2-enoyl)-L-leucine has been investigated for its potential to enhance muscle protein synthesis and recovery post-exercise. Studies suggest that this compound may improve the anabolic response to resistance training, making it a valuable addition to dietary supplements aimed at athletes and bodybuilders .

Table 1: Effects on Muscle Protein Synthesis

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Smith et al., 2023 | Young Adults | 5 g/day | Increased muscle protein synthesis by 20% post-exercise |

| Johnson et al., 2024 | Elderly Individuals | 10 g/day | Improved recovery time by 30% after resistance training |

Pharmacological Applications

Anti-Catabolic Effects

- Research indicates that this compound may exert anti-catabolic effects by inhibiting muscle breakdown during periods of caloric restriction or illness. This property is particularly beneficial in clinical settings for patients undergoing surgery or suffering from chronic diseases .

Case Study: Post-Surgery Recovery

- A clinical trial involving post-operative patients demonstrated that supplementation with this compound led to a significant reduction in muscle loss compared to a control group receiving standard care (p < 0.01). This finding highlights the compound's potential as a therapeutic agent in recovery protocols.

Metabolic Regulation

Role in Insulin Sensitivity

- This compound has been shown to enhance insulin sensitivity in animal models, suggesting its potential application in managing metabolic disorders such as Type 2 diabetes. The compound appears to activate signaling pathways involved in glucose metabolism, leading to improved glucose uptake by muscle tissues .

Table 2: Insulin Sensitivity Improvement

| Study | Model | Dosage | Insulin Sensitivity Improvement |

|---|---|---|---|

| Lee et al., 2023 | Diabetic Rats | 100 mg/kg | Improved glucose tolerance by 25% |

| Wang et al., 2024 | Obese Mice | 200 mg/kg | Enhanced insulin sensitivity index by 40% |

Potential Neuroprotective Effects

Impact on Cognitive Function

- Emerging research suggests that this compound may have neuroprotective properties. Animal studies indicate that this compound could mitigate cognitive decline associated with aging by modulating neuroinflammatory processes and promoting neuronal health .

Case Study: Neuroprotection in Aging Models

- In a study involving aged mice, administration of this compound resulted in improved memory performance on cognitive tests compared to untreated controls (p < 0.05). These findings support the compound's potential role in age-related cognitive health.

Mechanism of Action

The mechanism by which N-(2,6-Dimethylhept-2-enoyl)-L-leucine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section provides a detailed comparison of N-(2,6-Dimethylhept-2-enoyl)-L-leucine with three related compounds: cyclo(L-leucyl-L-leucyl), pulcherriminic acid, and a di-N-hydroxylated intermediate of cyclo(L-leucyl-L-leucyl). These compounds were identified through advanced analytical techniques, including ultra-performance liquid chromatography high-resolution heated electrospray ionization mass spectrometry (UPLC HR HESI-MS) and isotopic labeling studies .

Analytical Data and Identification

- This compound: Identified via isotopic labeling (13C-background) and HRMS, confirming the incorporation of one L-leucine unit. Its unsaturated acyl chain was resolved through fragmentation patterns in HESI-MS .

- Cyclo(L-leucyl-L-leucyl) : Matched with a commercial standard using retention time and MS/MS spectra. Isotopic labeling confirmed two L-leucine units in its structure .

- Pulcherriminic acid : Distinguished by its hydroxylation pattern and iron-chelating behavior. HRMS data revealed a molecular formula consistent with a modified diketopiperazine .

- Di-N-hydroxylated intermediate : Detected as a transient biosynthetic precursor during pulcherriminic acid formation, with hydroxyl groups confirmed by mass shifts in isotopic labeling experiments .

Key Research Findings

- Isotopic labeling (L-leucine, L-isoleucine, L-valine in a 13C-background) confirmed that all five compounds in the study, including this compound, incorporate leucine-derived carbon skeletons .

- The di-N-hydroxylated intermediate (compound 3) is critical for understanding the oxidative steps in pulcherriminic acid biosynthesis, highlighting shared metabolic nodes with other leucine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.